molecular formula C15H21NO3S B3000754 2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate CAS No. 2034345-45-2

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate

Cat. No. B3000754
CAS RN: 2034345-45-2
M. Wt: 295.4
InChI Key: HJIBGSVTIKGABD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the creation of novel molecules with potential therapeutic applications . Additionally, asymmetric synthesis techniques, such as the Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation, have been employed to produce chiral acetate derivatives from norbornene . These methods could potentially be adapted for the synthesis of "2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate."

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves complex chiral centers and aromatic systems. For example, the synthesis of methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate demonstrates the creation of a chiral center and the importance of stereochemistry in the final product . Molecular modeling studies, as mentioned in the synthesis of quinazolin derivatives, are crucial for understanding the interaction of these molecules with biological targets, such as enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and analysis of acetate derivatives include labeling with fluorogenic reagents for detection purposes , as well as coupling reactions to create novel molecules with specific biological activities . The reactions are designed to introduce functional groups that confer desired properties, such as fluorescence for detection or the ability to inhibit enzymes like methionine synthase .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate derivatives are influenced by their molecular structure. The fluorogenic reagent discussed in the first paper has good stability in both acidic and basic solutions, which is essential for its manipulation and structural analysis . The hydrophobic nature of the fluorescent tag allows for analysis in reversed-phase HPLC . Similarly, the novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates exhibit cytotoxic activity, which is a critical chemical property for their potential use as anti-cancer agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : This compound has been synthesized through various methods, demonstrating its chemical versatility and potential industrial applications. For instance, Hu Jia-peng (2012) described an improved synthesis pathway for Clopidogrel, a related compound, showcasing moderate conditions and high yields, suitable for industrialization (Hu Jia-peng, 2012).

  • Polythiophene Derivatives and DNA Binding : Analyn C. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, indicating potential applications in gene delivery and theranostics (Carreon et al., 2014).

  • Antibacterial Activity : N. Desai et al. (2001) synthesized various methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates and evaluated their in vitro growth inhibitory activity against microbes like E.coli and S. aureus, highlighting potential antibacterial applications (Desai et al., 2001).

Applications in Organic Chemistry and Drug Development

  • Drug Intermediate Synthesis : W. Min (2015) described the synthesis of a drug intermediate, demonstrating the compound's role in pharmaceutical research and drug development (W. Min, 2015).

  • Recyclization and Chemical Transformation : S. Shipilovskikh and A. Rubtsov (2020) explored recyclization reactions involving this compound, indicating its utility in creating diverse chemical structures (Shipilovskikh & Rubtsov, 2020).

Conformational Studies and Molecular Characterization

  • Molecular Configuration Analysis : M. G. Bogdanov et al. (2004) conducted an X-ray analysis of a related compound, 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, providing insights into its molecular configuration and conformational equilibrium, which is crucial for understanding its chemical behavior and potential applications (Bogdanov et al., 2004).

properties

IUPAC Name

[2-methyl-1-oxo-1-[(1-thiophen-2-ylcyclopentyl)amino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11(17)19-14(2,3)13(18)16-15(8-4-5-9-15)12-7-6-10-20-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBGSVTIKGABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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